Propyl 2,2-di(hydroxymethyl)propionate
Description
Contextualization of Branched Polyol Esters in Contemporary Chemical Research
Branched polyol esters are a class of organic compounds that contain multiple hydroxyl (-OH) groups and ester functional groups, often arranged in a non-linear, branched structure. creative-proteomics.comresearchgate.net In polymer chemistry, these compounds are crucial reactants for producing a wide array of polymers, including polyesters and polyurethanes. chemeurope.comwikipedia.org The presence of multiple hydroxyl groups allows for the formation of cross-linked or hyperbranched polymer networks, which can lead to materials with enhanced mechanical strength, thermal stability, and chemical resistance. growingscience.com
The study of branched and hyperbranched polymers is a significant area of contemporary research. researchgate.net Unlike linear polymers, their three-dimensional, globular architecture imparts unique properties such as lower viscosity and higher solubility compared to linear analogues of similar molecular weight. growingscience.comacs.org Polyol esters derived from monomers like pentaerythritol (B129877) or trimethylolpropane (B17298) are foundational to this field, serving as core molecules or branching units. researchgate.netnih.gov Propyl 2,2-di(hydroxymethyl)propionate fits into this context as a derivative of bis-MPA, a well-established AB₂ monomer used to create dendritic and hyperbranched polymers. chemicalbook.comlookchem.com
Strategic Importance of this compound as a Versatile Chemical Platform
The strategic value of this compound lies in its multifunctional nature, which makes it a versatile platform for chemical synthesis. The two hydroxyl groups serve as reactive sites for a variety of chemical transformations, including esterification, etherification, and reaction with isocyanates. chemeurope.comrixinpec.com This allows the molecule to be incorporated into larger polymer backbones or to serve as a branching point in the creation of dendritic macromolecules. chemsrc.comresearchgate.net
The parent compound, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA or DMPA), is widely used as a chain extender and hydrophilic agent in the production of water-based polyurethanes, coatings, and adhesives. alfa-chemical.comguidechem.comnbinno.com The esterification of bis-MPA to form this compound modifies its physical properties, such as solubility, while retaining the crucial dual-hydroxyl functionality. This makes the propyl ester derivative a valuable intermediate for applications where modified solubility or reactivity is desired, potentially in areas like epoxy ester coatings, polyurethane elastomers, and powder coatings. chemicalbook.comlookchem.com
Table 1: Potential Reactions and Polymer Architectures from this compound
| Reactant | Reaction Type | Resulting Polymer Linkage | Potential Polymer Architecture |
| Diisocyanate | Polyaddition | Urethane (B1682113) | Linear or Cross-linked Polyurethane |
| Dicarboxylic Acid | Polycondensation | Ester | Branched or Hyperbranched Polyester (B1180765) |
| Epoxide | Ring-opening polymerization | Ether | Polyether Polyol |
Identification of Current Research Trajectories and Knowledge Gaps Pertaining to this compound
While its parent compound, bis-MPA, has been extensively studied and commercialized, specific research focused solely on this compound is less prevalent in publicly accessible literature. This represents a significant knowledge gap. The majority of available information is inferred from the well-documented chemistry of bis-MPA and other polyol esters. nih.gov
Current research trajectories involving similar functionalized monomers are focused on several key areas:
Biodegradable Polymers: There is a strong interest in developing biodegradable polyesters and polycarbonates for biomedical applications, such as drug delivery systems. nih.govfishersci.ca The structure of this compound makes it a candidate for creating such materials.
Dendritic and Hyperbranched Polymers: The synthesis of complex, highly branched polymers with tailored properties remains a vibrant field of research. researchgate.netacs.org Future work could explore the use of this compound as a monomer in novel synthetic routes to create functional dendrimers. researchgate.net
Advanced Coatings and Resins: The development of high-performance coatings, adhesives, and resins with improved durability and environmental profiles is an ongoing industrial goal. nbinno.com Research into incorporating this specific polyol ester could yield materials with unique performance characteristics.
A primary knowledge gap is the lack of detailed characterization and application-specific data for polymers synthesized directly from this compound. Future research is needed to fully elucidate its reaction kinetics, the properties of its derived polymers, and its potential advantages over more established monomers in various applications.
Table 2: Physicochemical Properties of the Parent Compound, 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)
| Property | Value |
| CAS Number | 4767-03-7 |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Melting Point | 189-191 °C |
| Appearance | White crystalline powder |
| Solubility | Soluble in water, methanol; slightly soluble in acetone |
Data pertains to the precursor compound and provides a baseline for understanding the derivatives. lookchem.comalfa-chemical.com
Structure
3D Structure
Properties
CAS No. |
63468-00-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
propyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C8H16O4/c1-3-4-12-7(11)8(2,5-9)6-10/h9-10H,3-6H2,1-2H3 |
InChI Key |
WKKSVSCQYZLNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)(CO)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Propyl 2,2 Di Hydroxymethyl Propionate
Elucidation of Novel Esterification Pathways to Propyl 2,2-di(hydroxymethyl)propionate
The synthesis of this compound is primarily achieved through the esterification of 2,2-di(hydroxymethyl)propionic acid with propanol (B110389). Research into novel esterification pathways focuses on enhancing reaction efficiency, selectivity, and sustainability.
Catalytic Systems for Enhanced Esterification Efficiency and Selectivity
The direct esterification of sterically hindered acids like 2,2-di(hydroxymethyl)propionic acid can be challenging. The development of advanced catalytic systems is crucial for achieving high yields and selectivity. While direct studies on the synthesis of the propyl ester are limited, research on analogous systems, such as the esterification of neopentyl glycol with various carboxylic acids, provides valuable insights into effective catalysts. researchgate.netacs.org
Homogeneous acid catalysts such as para-toluenesulfonic acid have been traditionally used. pnu.ac.ir However, heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. Ion-exchange resins, for instance, have demonstrated efficacy in esterification reactions. pnu.ac.ir The choice of catalyst can significantly influence the reaction kinetics, with the formation of the monoester often being much faster than the subsequent formation of the diester in polyol esterification. researchgate.netacs.org
| Catalyst | Catalyst Type | Key Advantages | Reported Observations in Analogous Systems |
|---|---|---|---|
| para-Toluenesulfonic acid | Homogeneous | High catalytic activity | Effective for esterification of sterically hindered alcohols. pnu.ac.ir |
| Dowex 50WX2 | Heterogeneous (Ion-Exchange Resin) | Ease of separation, reusability | Catalyzes the esterification of neopentyl glycol with propionic acid. researchgate.net |
| Amberlyst 15 | Heterogeneous (Ion-Exchange Resin) | Good thermal stability | Used in the esterification of neopentyl glycol. researchgate.net |
| Alginate Acid | Heterogeneous (Biopolymer) | Biodegradable, green catalyst | Effective for the esterification of neopentyl glycol with propionic acid, achieving high purity and diester selectivity under optimized conditions. researchgate.net |
Continuous Flow Synthesis Approaches for this compound
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and potential for automation and scalability. riken.jp The application of continuous flow technology to the synthesis of polyol esters like this compound can lead to higher throughput and more consistent product quality. google.com
In a typical continuous flow setup for esterification, the reactants (2,2-di(hydroxymethyl)propionic acid and propanol) and a catalyst are pumped through a heated reactor. The continuous removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product. google.com This can be achieved through various techniques, including the use of a packed-bed reactor with a solid acid catalyst and a downstream separator. riken.jp The development of robust solid acid catalysts is a key area of research for enabling efficient continuous flow esterification. riken.jp
| Parameter | Potential Range | Significance |
|---|---|---|
| Reactor Type | Packed-Bed Reactor, Microreactor | Influences surface-to-volume ratio and reaction efficiency. |
| Temperature | 130-260 °C | Affects reaction rate and equilibrium. Higher temperatures can reduce the loss of the polyol raw material. google.com |
| Pressure | Atmospheric to moderate pressure | Can be used to control the boiling point of reactants and byproducts. |
| Flow Rate | Variable (dependent on reactor volume) | Determines the residence time of the reactants in the reactor. |
| Catalyst | Solid acid catalyst (e.g., ion-exchange resin) | Enables continuous operation and simplifies product purification. riken.jp |
Enzymatic and Biocatalytic Routes to this compound
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical catalysis. Lipases are commonly employed for esterification reactions due to their ability to function in non-aqueous environments and their high substrate specificity. The enzymatic synthesis of neopentyl glycol esters has been successfully demonstrated, suggesting the feasibility of this approach for this compound. repec.orgnih.govresearchgate.net
Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM IM), have shown high conversion rates in the synthesis of neopentyl glycol esters in solvent-free media. repec.orgresearchgate.net The reaction conditions, including temperature and substrate concentration, can be optimized to achieve high yields. nih.gov A key challenge in enzymatic esterification is the inhibitory effect of high concentrations of the carboxylic acid on the lipase, which can be overcome by strategies such as the stepwise addition of the acid. nih.gov
| Enzyme | Substrates | Conversion | Reaction Time | Reference |
|---|---|---|---|---|
| Novozym 435 (Candida antarctica lipase B) | Neopentyl glycol and heptanoic acid | >90% | Not specified | nih.gov |
| Novozym 435 (Candida antarctica lipase B) | Neopentyl glycol and soybean biodiesel | >95% | 24 h | repec.orgresearchgate.net |
| Lipozyme RM IM (Rhizomucor miehei lipase) | Neopentyl glycol and soybean biodiesel | >95% | 24 h | repec.orgresearchgate.net |
Functional Group Transformations of this compound Hydroxyls
The two primary hydroxyl groups of this compound offer reactive sites for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Selective Etherification and Acetylation Reactions
Selective etherification and acetylation of the hydroxyl groups can be employed to modify the polarity, solubility, and reactivity of the molecule. While specific literature on the derivatization of this compound is not abundant, general principles of alcohol chemistry can be applied.
Selective mono-etherification of symmetrical diols can be challenging but can be achieved using appropriate protecting group strategies or by controlling reaction stoichiometry and conditions. Acetylation of the hydroxyl groups can be readily accomplished using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable catalyst or base. The steric hindrance around the neopentyl-like core may influence the reaction rates of these transformations.
Urethane (B1682113) and Carbamate Formation for Polymer Precursor Synthesis
The reaction of the hydroxyl groups of this compound with isocyanates is a key reaction for the synthesis of polyurethanes. This polyaddition reaction forms urethane linkages, leading to the formation of linear or cross-linked polymers. The properties of the resulting polyurethane can be tailored by the choice of the diisocyanate.
The synthesis of polyurethanes typically involves the reaction of a polyol with a diisocyanate. youtube.com this compound can act as a chain extender or a cross-linker in polyurethane formulations. The presence of the propyl ester group within the diol structure can impart unique properties to the final polymer, such as increased flexibility or modified solubility.
| Diisocyanate | Abbreviation | Structure | Resulting Polyurethane Characteristics |
|---|---|---|---|
| Toluene diisocyanate | TDI | Aromatic | Rigid, used in foams and elastomers. |
| Methylene diphenyl diisocyanate | MDI | Aromatic | Versatile, used in a wide range of applications from rigid foams to flexible elastomers. |
| Hexamethylene diisocyanate | HDI | Aliphatic | Good light stability, used in coatings and adhesives. |
| Isophorone diisocyanate | IPDI | Alicyclic | Excellent weather resistance, used in high-performance coatings. |
Orthoester and Spiroacetal Derivatives Synthesis
The derivatization of the diol functionality of this compound offers a versatile platform for creating novel molecular architectures, particularly through the formation of orthoester and spiroacetal rings. These reactions leverage the 1,3-diol arrangement within the molecule, enabling the construction of cyclic structures with tailored properties.
Orthoesters are functional groups containing three alkoxy groups attached to a single carbon atom. The synthesis of cyclic orthoesters from 1,3-diols like this compound can be achieved through several established methods. wikipedia.org A common approach involves the acid-catalyzed reaction of the diol with a trialkyl orthoformate, such as triethyl orthoformate. This reaction proceeds via transesterification, leading to the formation of a five-membered cyclic orthoester and the release of alcohol as a byproduct. The reaction is typically driven to completion by removing the alcohol, often through distillation.
Another versatile method for orthoester synthesis is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of a strong acid like hydrogen chloride. wikipedia.org While typically used for acyclic orthoesters, this methodology can be adapted for cyclic systems. Furthermore, the reaction of the diol with ketene (B1206846) acetals, such as ketene dimethyl acetal (B89532), can yield mixed orthoesters under catalyst-free conditions. organic-chemistry.org
Spiroacetals are bicyclic compounds containing two acetal functionalities sharing a single carbon atom. The synthesis of spiroacetal derivatives from this compound would involve a two-step process. First, one of the hydroxyl groups would be reacted to introduce a second diol-containing moiety. This intermediate could then undergo an acid-catalyzed double cyclization to form the spiroacetal structure. The formation of spiroacetals is a key step in the synthesis of many natural products and complex organic molecules.
The reaction conditions for the synthesis of these derivatives can be tailored to achieve high yields and selectivity. The choice of catalyst, solvent, and reaction temperature plays a crucial role in the outcome of the synthesis. For instance, mild acid catalysts are often preferred to prevent side reactions, such as the hydrolysis of the propionate (B1217596) ester.
Below is a table summarizing typical synthetic approaches for orthoester derivatives from 1,3-diols, which are applicable to this compound.
| Reagent | Catalyst | Typical Conditions | Product Type |
| Triethyl orthoformate | p-Toluenesulfonic acid | Toluene, reflux | Cyclic Orthoformate |
| Trimethyl orthoacetate | Sc(OTf)₃ | Dichloromethane, room temp | Cyclic Orthoacetate |
| Ketene dimethyl acetal | None | Neat, room temp | Mixed Orthoester |
Chemical Modifications at the Propionate Ester Moiety
The propionate ester group of this compound provides another reactive site for chemical modification, allowing for the introduction of diverse functionalities and the tuning of the molecule's physicochemical properties.
Transesterification Processes for Alkyl Chain Exchange
Transesterification is a fundamental organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. nih.gov In the context of this compound, transesterification can be employed to replace the propyl group with other alkyl or functionalized chains, thereby modifying properties such as solubility, boiling point, and reactivity.
This process is typically catalyzed by an acid or a base. Acid-catalyzed transesterification, often using catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. nih.gov Base-catalyzed transesterification, using catalysts such as sodium methoxide (B1231860) or potassium carbonate, involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide.
The transesterification of β-keto esters is a widely studied area, and many of the developed methodologies can be adapted for simple esters like this compound. nih.govbohrium.com For instance, the use of organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), has been shown to be effective for transesterification under mild conditions. bohrium.com Enzymatic catalysis, employing lipases, offers a green and highly selective alternative for transesterification, often proceeding with high yields and under mild reaction conditions. bohrium.com
The following table outlines various catalytic systems that can be utilized for the transesterification of this compound.
| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |
| Acid | Sulfuric Acid | Reflux in excess alcohol | Inexpensive, readily available |
| Base | Sodium Methoxide | Anhydrous alcohol, room temp | High yields, fast reaction rates |
| Organocatalyst | DMAP | Dichloromethane, room temp | Mild conditions, good functional group tolerance |
| Enzyme | Candida antarctica lipase B | Organic solvent, mild temp | High selectivity, environmentally friendly |
Amidation and Other Nucleophilic Substitutions
The ester functionality of this compound is susceptible to nucleophilic attack by amines, leading to the formation of amides. This amidation reaction is a valuable tool for introducing nitrogen-containing functionalities, which can impart a range of properties, including hydrogen bonding capabilities and biological activity.
The direct amidation of esters with amines often requires harsh conditions, such as high temperatures and pressures. mdpi.com However, various catalytic methods have been developed to facilitate this transformation under milder conditions. mdpi.com For instance, the use of Lewis acids can activate the ester carbonyl group towards nucleophilic attack. Alternatively, the reaction can be promoted by the in-situ formation of a more reactive acylating agent.
Recent advancements in this field include the use of mechanochemistry, where ball-milling is employed to drive the direct amidation of esters in the absence of a solvent. chemrxiv.org This approach offers a sustainable and efficient route to a wide range of amides. chemrxiv.org
Other nucleophilic substitutions at the propionate ester moiety are also possible. For example, reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of ketones or tertiary alcohols, depending on the reaction stoichiometry and conditions. Hydride reducing agents, like lithium aluminum hydride, can reduce the ester to a primary alcohol, yielding a triol derivative of the original molecule.
Design and Synthesis of this compound Analogues and Oligomers
The unique trifunctional nature of this compound, featuring two hydroxyl groups and an ester moiety, makes it an excellent building block for the synthesis of a wide array of analogues and oligomers with complex architectures. The parent compound, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), is extensively used in the synthesis of dendrimers and hyperbranched polymers. proquest.comlookchem.com These synthetic strategies can be readily adapted to its propyl ester derivative.
The synthesis of analogues can involve modifications at either the diol or the ester functionality. For example, the hydroxyl groups can be etherified or esterified to introduce different functional groups, altering the molecule's polarity and reactivity. As previously discussed, the ester group can be converted to a variety of amides or other carbonyl derivatives. Furthermore, pterostilbene (B91288) analogues based on bis(hydroxymethyl)propionate have been synthesized and evaluated for their biological activity. nih.gov
The synthesis of oligomers and polymers from this compound can be achieved through step-growth polymerization. The diol functionality allows it to act as a monomer in the formation of polyesters, polycarbonates, and polyurethanes. For instance, condensation polymerization with a dicarboxylic acid would lead to the formation of a linear polyester (B1180765), with the propyl propionate moiety as a pendant group.
The synthesis of hyperbranched polymers can be achieved through the self-condensation of an AB₂ monomer, where A and B are complementary reactive groups. While this compound itself is an A'B₂ type monomer (ester and two hydroxyls), it can be used in conjunction with a suitable B₂ or B₃ core molecule to create hyperbranched structures. The kinetics of formation of hyperbranched polyesters based on the related bis-MPA have been studied in detail. acs.org The synthesis of dendrimers, which are perfectly branched polymers, can be achieved through a stepwise, generation-by-generation approach using this compound as a building block.
The table below summarizes the types of analogues and oligomers that can be synthesized from this compound and the general synthetic strategies employed.
| Product Type | Synthetic Strategy | Key Monomers/Reagents |
| Polyester | Polycondensation | Dicarboxylic acids, Diacyl chlorides |
| Polycarbonate | Polycondensation | Phosgene, Diphenyl carbonate |
| Polyurethane | Polyaddition | Diisocyanates |
| Hyperbranched Polymer | Self-condensation (of a derivative) or co-condensation with a core | This compound, Polyol core |
| Dendrimer | Divergent or convergent synthesis | Protecting group chemistry, Stepwise addition of monomers |
Mechanistic Investigations and Reaction Kinetics of Propyl 2,2 Di Hydroxymethyl Propionate
Detailed Exploration of Hydroxyl Group Reactivity Profiles
The reactivity of the two primary hydroxyl groups in Propyl 2,2-di(hydroxymethyl)propionate is a central aspect of its chemistry, enabling its use as a building block in polymerization.
The reaction pathways of the hydroxyl groups are significantly influenced by the pH of the reaction medium.
Acidic Conditions: In the presence of an acid catalyst, the hydroxyl groups can undergo esterification with carboxylic acids or transesterification with other esters. The acid protonates the carbonyl oxygen of the attacking reagent, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of this compound. This approach is commonly used in the synthesis of polyesters.
Basic Conditions: Under basic conditions, the hydroxyl groups can be deprotonated to form alkoxides. These alkoxides are potent nucleophiles that can react with a variety of electrophiles. For instance, they can participate in Williamson ether synthesis to form ethers or react with acyl chlorides in esterification reactions. The choice of base is critical; a strong, non-nucleophilic base is often preferred to avoid side reactions.
The functionalization of the hydroxyl groups is governed by both steric and electronic factors.
Steric Effects: The two hydroxyl groups are situated on a neopentyl-like core, which can introduce steric hindrance. While they are primary hydroxyls and thus generally more reactive than secondary or tertiary alcohols, the proximity of the propyl ester group and the quaternary carbon can influence the approach of bulky reagents. This steric crowding can affect the rate and extent of functionalization.
Electronic Effects: The electronic nature of the ester group can have a modest influence on the reactivity of the hydroxyl groups. The electron-withdrawing character of the ester carbonyl can slightly decrease the nucleophilicity of the hydroxyl groups through inductive effects. However, this effect is generally considered minor compared to steric considerations.
Kinetics and Thermodynamics of Ester Hydrolysis and Transesterification
The propyl ester group of the molecule is susceptible to both hydrolysis and transesterification reactions, which can be catalyzed by acids or bases.
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.
Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of propanol (B110389) yield the carboxylic acid, 2,2-bis(hydroxymethyl)propionic acid. This process is reversible, and the equilibrium can be shifted by controlling the concentration of water. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov This forms a tetrahedral intermediate, which then collapses to expel the propoxide leaving group, forming the carboxylic acid. The carboxylic acid is then deprotonated by the base to form a carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
| Ester | 10⁴k (mol⁻¹ dm³) | Temperature (°C) |
| Triacetyl-glycerol | 1.04 | 37 |
| n-Propyl acetate | 1.51 | 37 |
| Tributyryl-glycerol | 0.095 | 37 |
| n-Propyl butyrate | 0.17 | 37 |
Data adapted from a study on the acid-catalyzed hydrolysis of triacylglycerols and their analogs. researchgate.net
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base.
Mechanism: The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. In acid-catalyzed transesterification, the alcohol attacks the protonated ester. In the base-catalyzed version, an alkoxide ion attacks the ester. The reaction is typically reversible, and the equilibrium can be manipulated by using a large excess of the reactant alcohol or by removing one of the products.
A study on the methanolysis of propyl propionate (B1217596) provides insight into the kinetics of such reactions. figshare.com While this system is simpler, it demonstrates the reversible nature of the transesterification process.
Catalytic Mechanisms in this compound Transformations
Various catalysts can be employed to facilitate the transformation of this compound.
Acid Catalysts: Protic acids like sulfuric acid and p-toluenesulfonic acid are commonly used for esterification and transesterification of the hydroxyl groups. Lewis acids can also be employed. For the hydrolysis of the ester group, strong mineral acids are effective.
Base Catalysts: Strong bases such as sodium hydroxide or potassium hydroxide are effective for saponification. For reactions involving the hydroxyl groups, non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270) are often used to prevent competition with the desired nucleophile.
Enzyme Catalysis: Lipases and esterases can be used for the selective hydrolysis or transesterification of the ester group under mild conditions. These biocatalysts can offer high selectivity and avoid harsh reaction conditions.
The choice of catalyst is crucial and depends on the desired transformation, whether it is targeting the hydroxyl groups for polymerization or the ester group for modification or cleavage.
Homogeneous and Heterogeneous Catalysis
The esterification of polyols, such as the precursor to this compound, is frequently catalyzed by both homogeneous and heterogeneous acid catalysts.
Homogeneous Catalysis:
Homogeneous catalysts, such as sulfuric acid, p-toluenesulfonic acid, and certain organometallic compounds, are widely used in polyol ester synthesis due to their high activity and ability to create a uniform reaction medium. ajgreenchem.com The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. For polyols, the reaction can proceed in a stepwise manner, forming mono-, di-, and tri-esters.
Studies on the synthesis of various polyol esters have demonstrated the effectiveness of homogeneous metallic catalysts. For instance, organotin catalysts have shown high fatty acid conversion and selectivity towards tri- and tetraesters in the esterification of higher polyols. researchgate.netnih.gov The choice of catalyst can significantly influence the reaction rate and product distribution.
| Catalyst Type | Example Catalyst | Key Findings in Polyol Esterification |
| Brønsted Acids | p-Toluenesulfonic acid | Effective for achieving high conversion in the synthesis of pentaerythritol (B129877) and trimethylolpropane (B17298) esters. ajgreenchem.com |
| Organometallic | Fascat 2003 (Organotin) | High conversion and selectivity for tri- and tetraesters of oleic and isostearic acids with higher polyols. researchgate.netnih.gov |
| Metal Oxides | Tin(II) oxide | Catalyzed the esterification of azelaic acid and sorbitol, with kinetics fitting a Langmuir–Hinshelwood model. acs.org |
Heterogeneous Catalysis:
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for reuse, and often improved thermal stability. mdpi.com These catalysts are typically solid acids, such as ion-exchange resins, zeolites, and supported metal oxides. mdpi.com
In the context of polyol ester synthesis, catalysts like Amberlyst resins have been employed to drive the esterification equilibrium towards the product side by adsorbing the water byproduct. google.com The use of heterogeneous catalysts can also minimize side reactions that may occur at the high temperatures often required for esterification. For example, double metal cyanide (DMC) catalysts, which are heterogeneous, have been shown to be effective for the ring-opening polymerization of lactones to produce polyester (B1180765) polyols. mdpi.com
The catalytic performance is influenced by factors such as the catalyst's acidity, pore structure, and surface area. For instance, a Brønsted acid-functionalized silica-coated magnetic catalyst has been developed for the efficient synthesis of polyol ricinoleates, demonstrating high yields and ease of separation. researchgate.net
| Catalyst Type | Example Catalyst | Key Advantages and Findings in Polyol Esterification |
| Ion-Exchange Resins | Amberlyst 46 | Prioritizes esterification and adsorbs water, shifting equilibrium. |
| Supported Catalysts | Fe3O4@SiO2-IM-SO3H | High yield of polyol ricinoleates and easy magnetic separation. researchgate.net |
| Double Metal Cyanide (DMC) | Zinc hexacyanocobaltate | High performance in ring-opening polymerization for polyester polyol synthesis. mdpi.com |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. In the context of esterification, various organic molecules can act as catalysts. While specific studies on this compound are scarce, general principles of organocatalytic esterification can be applied.
One approach involves the use of Brønsted acids or bases as organocatalysts. For instance, sulfonic acid-functionalized ionic liquids can act as effective and recyclable catalysts for esterification. Another strategy employs nucleophilic catalysis, where a nucleophilic organocatalyst, such as 4-(dimethylamino)pyridine (DMAP), activates the carboxylic acid or an acyl donor.
Recent research has explored the use of sulfur(IV)-based organocatalysts for the direct esterification of carboxylic acids and alcohols. rsc.org These catalysts operate via the formation of an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid for nucleophilic attack by the alcohol. rsc.org This methodology presents a redox-neutral pathway for ester formation.
In-situ Spectroscopic Monitoring for Reaction Pathway Elucidation of this compound Reactions
To gain a deeper understanding of the reaction pathways, intermediates, and kinetics of polyol esterification, in-situ spectroscopic monitoring techniques are invaluable. These methods allow for real-time analysis of the reaction mixture without the need for sampling and quenching, providing a more accurate picture of the reaction progress.
Mid-Infrared (MIR) Spectroscopy: Attenuated Total Reflectance (ATR) probes immersed directly into the reaction vessel can monitor the concentration of reactants and products by tracking the changes in their characteristic vibrational bands. nih.gov For esterification, one can typically observe the disappearance of the carboxylic acid O-H and C=O bands and the appearance of the ester C=O and C-O bands. nih.gov This technique has been successfully used to monitor the esterification of butan-1-ol and acetic anhydride (B1165640), providing real-time concentration profiles. nih.gov
Mass Spectrometry: On-line mass spectrometry can also be employed to monitor the reaction components. nih.gov By coupling a mass spectrometer to the reactor via a suitable sampling interface, it is possible to track the molecular ions of reactants, intermediates, and products, offering insights into the reaction mechanism.
The data obtained from these in-situ techniques can be used to develop and validate kinetic models, providing a more comprehensive understanding of the reaction dynamics.
| Spectroscopic Technique | Information Gained | Application in Esterification Monitoring |
| Mid-Infrared (MIR) | Real-time concentration of reactants and products. | Tracking changes in carbonyl and hydroxyl bands to determine reaction progress and kinetics. nih.gov |
| Mass Spectrometry | Identification of reactants, intermediates, and products. | Elucidating reaction pathways by detecting transient species. nih.gov |
| Raman Spectroscopy | Complementary vibrational information to IR. | Monitoring changes in molecular structure and bonding during the reaction. |
Computational Chemistry Approaches to Reaction Mechanism Prediction
Computational chemistry provides a powerful lens through which to investigate reaction mechanisms at the molecular level. digitellinc.com Density Functional Theory (DFT) is a commonly employed method to explore the potential energy surfaces of reactions, identify transition states, and calculate reaction barriers. acs.org
For the esterification of polyols, computational studies can elucidate the role of the catalyst in activating the substrates and facilitating the reaction. For example, calculations can model the protonation of the carboxylic acid by an acid catalyst and the subsequent nucleophilic attack by the polyol's hydroxyl group. These studies can also help to understand the regioselectivity of the esterification in polyols with different types of hydroxyl groups.
A computational investigation into the esterification of boric acid with diols has revealed a novel mechanistic pathway that rationalizes the experimentally observed low activation energies and pH dependence. rsc.orgrsc.org Such studies highlight the power of computational chemistry to challenge and refine long-standing mechanistic proposals. rsc.orgrsc.org By calculating the energies of intermediates and transition states, it is possible to predict the most favorable reaction pathway and to understand the factors that control the reaction rate and selectivity.
| Computational Method | Application in Esterification Mechanism Prediction | Key Insights |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and activation barriers. | Understanding catalyst-substrate interactions, predicting regioselectivity, and elucidating reaction pathways. acs.org |
| Ab initio methods | High-accuracy calculations for smaller model systems. | Providing benchmark data for validating DFT results. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules in the reaction medium. | Investigating solvent effects and conformational changes during the reaction. |
Advanced Analytical Methodologies for the Study of Propyl 2,2 Di Hydroxymethyl Propionate Derivatives and Reaction Intermediates
Hyphenated Chromatographic Techniques for Complex Mixture Separation
Hyphenated chromatography, which combines the separation power of chromatography with the identification capabilities of spectroscopic detectors, is indispensable for analyzing the complex mixtures often encountered in the synthesis and application of Propyl 2,2-di(hydroxymethyl)propionate derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and identification of volatile and non-volatile compounds, respectively. In the context of this compound, these techniques are crucial for identifying the main products, reaction intermediates, and any byproducts formed during synthesis.
GC-MS is particularly useful for analyzing thermally stable and volatile derivatives. labmedica.com Silylation is a common derivatization technique used to increase the volatility of compounds with active hydrogen atoms, such as the hydroxyl groups in this compound, making them amenable to GC-MS analysis. mdpi.com The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique mass spectrum that acts as a molecular fingerprint, allowing for confident identification.
LC-MS is employed for the analysis of less volatile, thermally labile, or higher molecular weight derivatives and reaction mixtures. labmedica.commdpi.com The combination of liquid chromatography with mass spectrometry, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the sensitive detection and identification of a wide range of compounds. labmedica.com Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry can provide even greater resolving power for highly complex samples, separating components based on different chemical properties in each dimension. researchgate.net
Table 1: Application of GC-MS and LC-MS in the Analysis of this compound Related Compounds
| Analytical Technique | Application | Information Obtained |
|---|---|---|
| GC-MS | Identification of volatile derivatives and byproducts. | Molecular weight and fragmentation patterns for structural elucidation. |
| LC-MS | Analysis of non-volatile products, intermediates, and polar compounds. | Molecular weight and structural information of thermally sensitive molecules. |
| LC-MS/MS | Targeted quantification and structural confirmation of specific compounds. | Enhanced selectivity and sensitivity for complex matrix analysis. |
| 2D-LC-MS | Fingerprinting and detailed characterization of complex mixtures. | Separation of isomers and structurally similar compounds. researchgate.net |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for monitoring the progress of polymerization reactions involving this compound. This method separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution (MWD) and average molecular weights (e.g., Mn, Mw) of polymers. lcms.cz
By taking aliquots from a reaction mixture at different time intervals and analyzing them by GPC/SEC, researchers can track the increase in polymer chain length and the evolution of the MWD. This information is critical for understanding polymerization kinetics and for tailoring the final properties of the polymer, as these are often directly related to its molecular weight and dispersity. lcms.cz The technique is widely used as a quality control tool to ensure that the resulting polymer meets the required specifications for its intended application. lcms.cz
Advanced NMR Spectroscopy for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules. For novel derivatives of this compound, advanced NMR methods provide unambiguous confirmation of chemical structures.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of atoms, two-dimensional (2D) NMR techniques are often necessary to fully resolve complex structures.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.
Together, these 2D NMR experiments provide a comprehensive picture of the molecular connectivity, allowing for the definitive structural assignment of novel this compound derivatives. nih.gov For instance, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide insights into the spatial arrangement between different parts of a molecule. nih.gov
For polymeric materials derived from this compound, which are often insoluble, Solid-State NMR (ssNMR) is an essential analytical tool. Unlike solution-state NMR, ssNMR can analyze solid samples, providing information about the structure, dynamics, and morphology of polymers in their native state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. researchgate.net Solid-state NMR can be used to study the stereochemistry, conformation, and local disorder of polymer chains. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is highly sensitive to the presence of specific functional groups. mdpi.comnih.gov These techniques are complementary and are widely used for the qualitative analysis of this compound derivatives and for monitoring the progress of reactions. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for detecting changes in functional groups during a reaction. For example, the disappearance of the broad hydroxyl (-OH) absorption band and the appearance of a new ester carbonyl (C=O) band can be used to monitor the esterification of this compound. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method for this purpose. mdpi.com
Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique that provides information complementary to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing C-C, C=C, and S-S bonds. mdpi.com This makes it a valuable tool for characterizing the backbone of polymers derived from this compound and for studying modifications that involve these types of bonds.
By monitoring the characteristic peaks of reactants and products over time, both IR and Raman spectroscopy can be used to track reaction kinetics and determine reaction endpoints. sociedadpolimerica.org.mx
Table 2: Key Vibrational Frequencies for Functional Group Analysis
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) | IR |
| C=O (ester) | 1735-1750 | IR |
| C-O (ester) | 1000-1300 | IR |
Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-MS) for Oligomer and Polymer Characterization
Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization of complex macromolecules. For polymers and oligomers derived from 2,2-di(hydroxymethyl)propionate building blocks, particularly those based on the widely studied monomer 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are critical. nih.govnih.gov These methods allow for the accurate determination of molecular weight distributions, confirmation of end-group fidelity, and elucidation of polymer architecture without causing significant fragmentation of the parent molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a powerful technique for analyzing synthetic polymers, providing detailed information on molecular weight, dispersity, and structural integrity. The method involves co-crystallizing the polymer sample with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn transfers charge to the analyte molecules, typically forming singly charged ions through protonation or metal cationization. nih.gov This reduction in multiple charging events simplifies the resulting spectrum compared to other techniques. nih.gov
The resulting mass spectrum displays a distribution of peaks, where each peak corresponds to an individual oligomer chain (n-mer), often separated by the mass of the repeating monomer unit. From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be precisely calculated. youtube.com
In the study of bis-MPA based dendrimers, MALDI-TOF MS is routinely used to confirm the successful synthesis of each generation. nih.gov For example, the synthesis of cysteamine-functionalized bis-MPA dendrimers from generation 1 to 3 was monitored using MALDI, confirming the molecular weights and purity of the products. nih.gov Research on linear polymers derived from bis-MPA has also utilized MALDI-TOF MS to verify the polymer structure and low dispersity values (<1.2). nsf.govacs.org
The choice of matrix and cationizing agent is crucial for successful MALDI analysis. Matrices such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have been found suitable for a wide range of polymers. frontiersin.org Cationization agents, like sodium or silver salts, are added to promote the formation of stable ions, with the choice depending on the specific polymer's characteristics. frontiersin.org
| Dendrimer Generation | Structure | Peripheral Groups | Theoretical Mass (Da) | Observed Mass (Da) [M+Na]⁺ |
|---|---|---|---|---|
| Generation 1 | TMP-G1-[Cys]₆ | 6 | 1215.6 | 1238.5 |
| Generation 2 | TMP-G2-[Cys]₁₂ | 12 | 2703.2 | 2726.0 |
| Generation 3 | TMP-G3-[Cys]₂₄ | 24 | 5678.3 | 5701.8 |
This table presents data on the characterization of different generations of dendrimers based on a trimethylolpropane (B17298) (TMP) core and bis-MPA dendrons, functionalized with cysteamine (B1669678) (Cys). The observed mass corresponds to the sodium adduct detected by MALDI-TOF MS. Data sourced from related bis-MPA dendrimer research. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is another soft ionization technique well-suited for polymer analysis, particularly for polar molecules like the polyester (B1180765) dendrimers derived from bis-MPA. nih.gov ESI is often coupled with liquid chromatography (UPLC or HPLC), allowing for the separation of complex mixtures before mass analysis. researchgate.net This technique generates ions by applying a high voltage to a liquid solution of the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov
A key feature of ESI-MS is its tendency to produce multiply charged ions, especially for macromolecules with numerous potential ionization sites, such as the amine groups in poly(amidoamine) (PAMAM) dendrimers or the terminal groups of functionalized bis-MPA derivatives. researchgate.netnih.gov While this can create complex spectra, it allows for the analysis of very high molecular weight molecules on mass spectrometers with a limited mass-to-charge (m/z) range. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful extension of these techniques, used to gain deeper structural insights. In MS/MS analysis, a specific parent ion is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides valuable information about the polymer's architecture, connectivity, and stability. nih.gov Studies have successfully used tandem MS to reflect the architectural differences between analogous linear polymers, hyperbranched polymers, and dendrimers all constructed from a bis-MPA backbone. nih.gov Fragmentation patterns can reveal, for instance, whether degradation occurs from the outer layers inwards, a characteristic noted for some polyester dendrimers. nih.gov
Strategic Applications and Functional Material Development Utilizing Propyl 2,2 Di Hydroxymethyl Propionate
Utilization as a Polyol Building Block in Advanced Polymer Synthesis
The presence of two hydroxyl groups makes Propyl 2,2-di(hydroxymethyl)propionate an ideal diol monomer, or polyol, for step-growth polymerization. This functionality is central to its role in creating complex polymer architectures with tailored characteristics.
In the synthesis of polyurethanes, this compound serves as a chain extender or a building block for creating branched structures. The hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages, which constitute the backbone of the polymer. The ester group can influence the polymer's solubility and compatibility with other components in a formulation. In the context of aqueous polyurethane dispersions, the related compound 2,2-bis(hydroxymethyl)propionic acid is frequently used to introduce carboxylic groups, which, after neutralization, act as internal emulsifiers. researchgate.netchemicalbook.comnbinno.com While the propyl ester form does not provide a free carboxylic acid for this purpose, it can be used in solvent-based systems or blended to modify the hydrophobicity and other physical properties of the final polymer.
The incorporation of this diol allows for precise control over the polymer architecture. For instance, it can be used to synthesize linear polyurethanes when reacted with a diisocyanate, or it can be a component in more complex, branched, or hyperbranched structures that exhibit unique rheological and mechanical properties. chemicalbook.com
Table 1: Influence of Diol Structure on Polyurethane Properties
| Diol Component | Resulting Polymer Architecture | Key Properties Influenced |
|---|---|---|
| Linear Diol | Linear | Flexibility, elasticity |
| This compound | Linear or Branched | Adhesion, chemical resistance, hardness |
| Polyether Polyol | Segmented | Softness, low-temperature flexibility |
This compound is also a valuable monomer in the production of polyesters and alkyd resins. Through polycondensation reactions with di- or poly-functional carboxylic acids and their anhydrides, it is integrated into polyester (B1180765) chains. The two hydroxyl groups enable the formation of linear or cross-linked polymers, depending on the other monomers used in the formulation.
In coating applications, the structure of this diol can contribute to improved hardness, chemical resistance, and adhesion of the final coating. Alkyd resins, which are polyester resins modified with fatty acids, can also benefit from the incorporation of this compound to fine-tune their drying characteristics and film properties. The ester group within its structure can enhance compatibility with fatty acid components.
The dual hydroxyl functionality of this compound allows it to act as a cross-linking agent in thermosetting polymer systems. guidechem.com When blended into formulations such as epoxy or melamine (B1676169) resins, its hydroxyl groups can react with the functional groups of the primary resin upon curing, typically at elevated temperatures. This reaction creates a three-dimensional polymer network, which is characteristic of thermoset materials.
The introduction of cross-links via this compound can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting material. The density of cross-linking can be controlled by adjusting the concentration of the diol in the formulation, providing a method to engineer the final properties of the thermoset polymer.
Role in Specialized Monomer and Oligomer Development for Material Science
Beyond its direct use in polymerization, this compound is a precursor for the synthesis of specialized monomers and oligomers. These derivatives are designed to have specific reactive functionalities, making them suitable for advanced material applications such as radiation-curable systems.
The hydroxyl groups of this compound can be esterified with acrylic acid or methacrylic acid to produce diacrylate or dimethacrylate monomers. These resulting monomers possess two terminal double bonds that are reactive towards free-radical polymerization. This makes them highly suitable for use in UV-curable formulations, which are widely employed in coatings, inks, and adhesives. jiahua.com
Upon exposure to UV radiation in the presence of a photoinitiator, these monomers rapidly polymerize and cross-link, forming a solid film in a fraction of a second. nih.gov The structure of the core this compound molecule influences the properties of the cured material, such as its hardness, flexibility, and adhesion. These monomers can act as reactive diluents, which help to reduce the viscosity of a formulation for better processing while also being incorporated into the final polymer network, minimizing volatile organic compound (VOC) emissions. researchgate.net
Table 2: Properties of UV-Curable Monomers Derived from Diols
| Monomer Type | Functionality | Key Contribution to Cured Polymer |
|---|---|---|
| Monofunctional Acrylate | 1 | Flexibility, viscosity reduction |
| Difunctional Acrylate (from this compound) | 2 | Cross-link density, hardness, chemical resistance |
This compound can also be used as a building block to create oligomeric polyols. These are low-molecular-weight polymers with multiple hydroxyl groups. By reacting the diol with dicarboxylic acids or their derivatives under controlled conditions, it is possible to synthesize short-chain polyesters with terminal hydroxyl groups.
These oligomeric polyols offer a greater degree of design flexibility compared to monomeric diols. Their larger size and specific chemical structures can be engineered to impart desired properties such as enhanced flexibility, toughness, or specific thermal characteristics to the final polymer, for instance, in polyurethane or polyester formulations. The choice of the diacid used to create the oligomer, along with the oligomer's molecular weight, provides a versatile tool for chemists to tailor the macroscopic properties of the end material.
Information regarding "this compound" is not available in the public domain.
Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed article focusing on its strategic applications and development in functional materials. Despite a thorough search of scientific databases and chemical literature, no specific data or research findings were found for this particular compound.
The search results consistently provided information on a related compound, 2,2-Bis(hydroxymethyl)propionic acid (DMPA) . This well-documented chemical is a versatile precursor used in the synthesis of a wide range of polymers, including polyurethanes, polyesters, and dendrimers. Its applications in coatings, adhesives, and biomedical materials are extensively reported.
However, there is a distinct lack of information pertaining to the propyl ester derivative, "this compound." No literature was identified that discusses its synthesis, its application as a precursor in fine chemicals, or its integration into sustainable and bio-based materials. Similarly, no data could be found regarding renewable resource feedstock derivations or its use in biodegradable polymer formulations.
Therefore, it is not possible to provide an article that adheres to the requested outline for "this compound" due to the absence of publicly available scientific and technical information.
Theoretical and Computational Chemistry Studies on Propyl 2,2 Di Hydroxymethyl Propionate
Quantum Mechanical Investigations of Electronic Structure and Reactivity Descriptors
No specific studies on the quantum mechanical investigations of Propyl 2,2-di(hydroxymethyl)propionate were found.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Data unavailable.
Electrostatic Potential and Charge Distribution Analysis
Data unavailable.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Data unavailable.
Computational Modeling of Polymerization and Cross-linking Reactions Involving this compound
Data unavailable.
QSAR/QSPR Approaches for Predicting Functional Performance in Materials (non-biological applications)
Data unavailable.
Cheminformatics-driven Design of Novel this compound Derivatives
Data unavailable.
Future Research Directions and Translational Opportunities for Propyl 2,2 Di Hydroxymethyl Propionate
Development of Next-Generation Catalysts for its Synthesis and Derivatization
The synthesis of Propyl 2,2-di(hydroxymethyl)propionate is anticipated to be achieved through the esterification of 2,2-bis(hydroxymethyl)propionic acid with propanol (B110389). Future research in this area will likely focus on the development of highly efficient and selective catalysts that can operate under mild conditions, minimizing side reactions and enhancing the sustainability of the process.
Catalytic Systems for Esterification:
The development of next-generation catalysts for the synthesis and derivatization of this compound is a critical area of research. Innovations in catalysis can lead to more efficient, selective, and sustainable manufacturing processes. Key areas of focus include:
Heterogeneous Acid Catalysts: Solid acid catalysts offer significant advantages over traditional homogeneous catalysts, such as sulfuric acid, due to their ease of separation, reusability, and reduced corrosivity. Research into novel heterogeneous catalysts could enhance the synthesis of this compound.
Enzymatic Catalysis: Lipases and esterases present a green alternative for esterification, operating under mild conditions with high selectivity. The development of robust and recyclable enzyme-based catalysts could be a key research direction.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Designing organocatalysts for the selective esterification of bis-MPA could offer new pathways for the synthesis of its derivatives.
Table 1: Potential Catalysts for the Synthesis of this compound
| Catalyst Type | Examples | Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Acid Catalysts | Amberlyst 15, Zeolites, Sulfonated Zirconia | Reusability, Reduced Waste, Non-corrosive | Enhancing activity and selectivity, Improving thermal stability |
| Enzymatic Catalysts | Lipases (e.g., Novozym 435) | High selectivity, Mild reaction conditions, Biodegradable | Immobilization techniques for enhanced stability and reusability |
| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP), N,N'-Dicyclohexylcarbodiimide (DCC) | Mild conditions, High functional group tolerance | Development of more efficient and recyclable organocatalysts |
Exploration of this compound in Emerging Advanced Materials Science
The bifunctional nature of this compound, with its two hydroxyl groups, makes it a promising candidate for incorporation into a variety of advanced materials. Its propyl ester group can modulate properties such as solubility, glass transition temperature, and hydrophobicity of the resulting polymers.
Applications in Polymer Synthesis:
Polyesters and Polyurethanes: this compound can serve as a diol monomer in the synthesis of polyesters and polyurethanes. The presence of the propyl ester side chain can introduce flexibility and alter the thermal and mechanical properties of the polymers compared to those derived from bis-MPA.
Dendrimers and Hyperbranched Polymers: The AB2-type structure (two hydroxyl groups and one ester group) of this compound makes it a suitable building block for the synthesis of dendrimers and hyperbranched polymers. These highly branched architectures have applications in drug delivery, coatings, and rheology modifiers.
Functional Coatings and Adhesives: Polymers incorporating this compound could be utilized in the formulation of coatings and adhesives with tailored properties, such as improved adhesion, flexibility, and water resistance.
Integration into Sustainable Chemical Manufacturing Processes
A significant future direction for the application of this compound lies in its integration into sustainable chemical manufacturing processes. This aligns with the growing demand for bio-based and biodegradable materials to reduce the environmental impact of the chemical industry.
Pathways to Sustainable Manufacturing:
Bio-based Feedstocks: The precursor, 2,2-bis(hydroxymethyl)propionic acid, can potentially be derived from renewable resources. Research into the production of bio-based propanol would further enhance the green credentials of this compound.
Solvent-Free Synthesis: The development of solvent-free or green solvent-based catalytic processes for its synthesis would significantly reduce the environmental footprint of its production.
Biodegradable Polymers: The incorporation of this compound into polyester (B1180765) backbones can enhance their biodegradability, making them suitable for applications in packaging, agriculture, and biomedical devices.
Unveiling Novel Reaction Manifolds and Unconventional Transformations
Future research is expected to uncover novel reaction pathways and transformations involving this compound, expanding its synthetic utility beyond conventional polymerization reactions.
Emerging Synthetic Methodologies:
Click Chemistry: The hydroxyl groups of this compound can be functionalized with moieties amenable to "click" reactions, such as alkynes or azides. This would enable the efficient and modular construction of complex macromolecules and functional materials.
Ring-Opening Polymerization: this compound can be used to synthesize cyclic monomers that can undergo ring-opening polymerization to produce polyesters with controlled molecular weights and architectures.
Post-Polymerization Modification: The propyl ester group could potentially be modified post-polymerization to introduce additional functionality or to alter the properties of the polymer backbone.
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational modeling with experimental studies will be crucial for accelerating the discovery and development of new materials based on this compound.
Computational and Experimental Synergy:
Molecular Modeling: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to predict the reactivity of this compound, understand its polymerization behavior, and predict the properties of the resulting materials. This can guide the design of experiments and reduce the need for extensive trial-and-error approaches.
High-Throughput Screening: The combination of automated synthesis platforms and computational screening can enable the rapid evaluation of a wide range of catalysts and reaction conditions for the synthesis and derivatization of this compound.
Structure-Property Relationship Elucidation: A synergistic approach will be vital in establishing clear structure-property relationships for polymers derived from this compound. Computational predictions of polymer properties can be validated and refined through experimental characterization, leading to a deeper understanding of how the molecular structure influences macroscopic performance.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) |
| Propanol |
| Sulfuric acid |
| Amberlyst 15 |
| Zeolites |
| Sulfonated Zirconia |
| Novozym 435 |
| 4-(Dimethylamino)pyridine (DMAP) |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| Alkyne |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
